molecular formula C17H19ClN2O B14271696 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride CAS No. 133883-26-8

4-(5-Hexylpyrimidin-2-YL)benzoyl chloride

Katalognummer: B14271696
CAS-Nummer: 133883-26-8
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: IQYGKXCPNZTVLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Hexylpyrimidin-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride moiety attached to a pyrimidine ring, which is further substituted with a hexyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Hexylpyrimidin-2-YL)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

4-(5-Hexylpyrimidin-2-YL)benzoic acid+SOCl24-(5-Hexylpyrimidin-2-YL)benzoyl chloride+SO2+HCl\text{4-(5-Hexylpyrimidin-2-YL)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(5-Hexylpyrimidin-2-YL)benzoic acid+SOCl2​→4-(5-Hexylpyrimidin-2-YL)benzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

4-(5-Hexylpyrimidin-2-YL)benzoyl chloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways would depend on the specific application and the nature of the nucleophile involved in the reaction.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

133883-26-8

Molekularformel

C17H19ClN2O

Molekulargewicht

302.8 g/mol

IUPAC-Name

4-(5-hexylpyrimidin-2-yl)benzoyl chloride

InChI

InChI=1S/C17H19ClN2O/c1-2-3-4-5-6-13-11-19-17(20-12-13)15-9-7-14(8-10-15)16(18)21/h7-12H,2-6H2,1H3

InChI-Schlüssel

IQYGKXCPNZTVLL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.